Tamoxifen

Description

Properties

IUPAC Name |

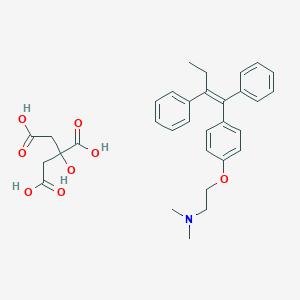

2-[4-[(Z)-1,2-diphenylbut-1-enyl]phenoxy]-N,N-dimethylethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H29NO/c1-4-25(21-11-7-5-8-12-21)26(22-13-9-6-10-14-22)23-15-17-24(18-16-23)28-20-19-27(2)3/h5-18H,4,19-20H2,1-3H3/b26-25- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKANXQFJJICGDU-QPLCGJKRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=C(C1=CC=CC=C1)C2=CC=C(C=C2)OCCN(C)C)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C(=C(\C1=CC=CC=C1)/C2=CC=C(C=C2)OCCN(C)C)/C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H29NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

54965-24-1 (citrate) | |

| Record name | Tamoxifen [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010540291 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID1034187 | |

| Record name | Tamoxifen | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1034187 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

371.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Tamoxifen | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014813 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

2.6 [ug/mL] (The mean of the results at pH 7.4), 1.02e-03 g/L | |

| Record name | SID56323502 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

| Record name | Tamoxifen | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014813 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Color/Form |

Crystals from petroleum ether. | |

CAS No. |

10540-29-1 | |

| Record name | Tamoxifen | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10540-29-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tamoxifen [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010540291 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tamoxifen | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00675 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | tamoxifen | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=727681 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Tamoxifen | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1034187 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tamoxifen | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.004 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TAMOXIFEN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/094ZI81Y45 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | TAMOXIFEN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6782 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Tamoxifen | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014813 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

96-98 °C, MP: 72-74 °C from methanol. /Cis-Form base/, MP: 126-128 °C; C32-H37-N-08; ICI-47699 /Cis-Form citrate/, 97 °C | |

| Record name | Tamoxifen | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00675 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | TAMOXIFEN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6782 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Tamoxifen | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014813 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Whitepaper: Unraveling the Complex Web of Tamoxifen-Modulated Signaling in Cancer Cells

Abstract

For decades, Tamoxifen has been a cornerstone in the treatment of estrogen receptor (ER)-positive breast cancer.[1] Initially characterized as a selective estrogen receptor modulator (SERM), its mechanism of action was primarily attributed to competitive antagonism of the estrogen receptor α (ERα).[2] However, extensive research has unveiled a far more intricate reality. This compound's efficacy and the eventual development of resistance are dictated by its influence on a complex network of signaling pathways, extending well beyond simple ER blockade. This technical guide provides an in-depth exploration of the signaling cascades affected by this compound in cancer cells. We will dissect both the canonical ER-dependent pathways and the increasingly appreciated ER-independent mechanisms, including the PI3K/Akt/mTOR and MAPK/ERK pathways. Furthermore, this guide will examine the critical role of signaling pathway alterations in the development of this compound resistance and provide validated experimental protocols for investigating these molecular events in a research setting.

Introduction: this compound Beyond Competitive Inhibition

This compound, a triphenylethylene derivative, exerts tissue-specific effects, acting as an ER antagonist in breast tissue while functioning as a partial agonist in other tissues like the endometrium and bone.[3][4] Its primary therapeutic effect in breast cancer arises from its ability to competitively bind to ERα, inducing a conformational change that promotes the recruitment of co-repressors instead of co-activators to estrogen response elements (EREs) in the DNA.[2][4] This action blocks the transcription of estrogen-dependent genes responsible for cell proliferation, effectively halting the growth of ER-positive cancer cells.[4]

However, the clinical landscape is complicated by two key phenomena: not all ER-positive tumors respond to this compound (de novo resistance), and many that initially respond eventually relapse (acquired resistance).[5] These challenges have driven research beyond the receptor-ligand interaction model, revealing that this compound's influence is deeply intertwined with the cell's broader signaling network. This guide will systematically explore these interconnected pathways.

Estrogen Receptor (ER)-Dependent Signaling Pathways

The canonical pathway involves direct competition with estradiol for ER binding. However, the activity of the this compound-ER complex is not static; it is heavily modulated by crosstalk from other signaling cascades.

The Canonical Pathway: Competitive Antagonism

In a classic model, the binding of estradiol to ERα induces a conformational change that facilitates receptor dimerization, nuclear translocation, and binding to EREs on target gene promoters. This complex recruits co-activator proteins (e.g., AIB1/SRC-3), leading to the transcription of genes that drive cell cycle progression and proliferation.[6] this compound competitively binds to the same ligand-binding pocket on ERα. The resulting this compound-ERα complex, while still able to bind DNA, recruits co-repressor proteins (e.g., N-CoR), which inhibit gene transcription and induce cell cycle arrest.[7]

Crosstalk: Phosphorylation and Ligand-Independent ERα Activation

A primary mechanism for this compound resistance involves the "rewiring" of cancer cells to activate ERα through ligand-independent means. This is often driven by growth factor receptor pathways that phosphorylate ERα, altering its conformation and function.[8]

-

MAPK/ERK Pathway: Receptor tyrosine kinases (RTKs) like EGFR and HER2, when activated, trigger the Ras/Raf/MEK/ERK cascade (MAPK pathway).[9] Activated ERK can then phosphorylate ERα on Serine 118 (S118) within its N-terminal Activation Function-1 (AF-1) domain.[5][7][10] This phosphorylation enhances the transcriptional activity of ERα, converting this compound from an antagonist into an agonist, thereby promoting proliferation even in the presence of the drug.[11][12]

-

PI3K/Akt/mTOR Pathway: This critical survival pathway, also downstream of RTKs, is frequently hyperactivated in breast cancer.[13] The kinase Akt (Protein Kinase B) can phosphorylate ERα at Serine 167 (S167), which also leads to ligand-independent activation of the receptor and contributes to this compound resistance.[5][14] Furthermore, mTOR, a downstream effector of Akt, can phosphorylate ERα via the p70S6K kinase, contributing to this compound resistance that can be reversed by mTOR inhibitors like rapamycin.[12][15]

ER-Independent Signaling Pathways

This compound's effects are not confined to cells expressing ER. At pharmacological concentrations, it modulates several other key signaling proteins and pathways, often inducing apoptosis.[16][17]

Protein Kinase C (PKC) Inhibition

This compound is a known inhibitor of Protein Kinase C (PKC), a family of kinases involved in proliferation and survival.[18][19] This inhibition appears to be a direct interaction, as this compound can bind to PKC.[20] In ER-positive cells, this compound can stimulate apoptosis by activating PKCδ while decreasing PKCα.[21] Conversely, in some resistant cells, this compound upregulates PKCα, which promotes ERK phosphorylation and survival.[21] This dual role highlights the context-dependent effects of this compound on PKC signaling. In some ER-negative cells, this compound induces oxidative stress, which leads to the translocation and subsequent down-regulation of PKC, contributing to growth inhibition.[22]

Induction of Apoptosis via Stress Kinases and Other Mediators

This compound can trigger programmed cell death through multiple ER-independent mechanisms:

-

MAPK Superfamily: Beyond the pro-proliferative ERK pathway, this compound can activate stress-activated protein kinases (SAPKs) like c-Jun N-terminal kinase (JNK) and p38 MAPK, which are involved in apoptosis.[23]

-

Oxidative Stress and Mitochondrial Disruption: this compound has been shown to induce oxidative stress, leading to mitochondrial permeability transition (MPT).[17][23] This disrupts the mitochondrial membrane potential, leading to the release of cytochrome c and subsequent activation of the caspase cascade.

-

Ceramide Generation: this compound can stimulate the production of ceramide, a lipid second messenger that functions as a pro-apoptotic signal.[17][23]

-

CIP2A/PP2A/Akt Pathway: In some ER-negative breast cancer cells, this compound induces apoptosis by downregulating the oncoprotein CIP2A (Cancerous Inhibitor of Protein Phosphatase 2A).[24] This leads to the reactivation of the phosphatase PP2A, which in turn dephosphorylates and inactivates the pro-survival kinase Akt, tipping the balance toward apoptosis.[24]

Signaling Pathways in this compound Resistance

Resistance to this compound is a multifactorial phenomenon where cancer cells exploit signaling redundancy to survive and proliferate.[5][14] The key mechanisms often involve the hyperactivation of the pathways described above.

| Pathway | Key Molecules | Consequence of Alteration | Citation(s) |

| ER Crosstalk | EGFR, HER2, IGF-1R | Activate MAPK and PI3K/Akt pathways, leading to ligand-independent phosphorylation and activation of ERα. | [5][8][25] |

| PI3K/Akt/mTOR | PI3K (mutations), PTEN (loss), Akt, mTOR | Constitutive activation provides strong pro-survival and pro-proliferative signals, bypassing ER blockade. | [13][25][26] |

| MAPK/ERK | Ras, Raf, ERK | Sustained ERK activation phosphorylates ERα (S118), turning this compound into an agonist. | [7][27][28] |

| Co-regulator Balance | AIB1/SRC-3 (co-activator) | Overexpression of co-activators can enhance the residual agonist activity of this compound-bound ERα. | [6] |

| Autophagy | Beclin-1, LC3 | This compound can induce protective autophagy, allowing cancer cells to survive the metabolic stress of therapy. | [25] |

Table 1: Summary of Key Signaling Pathways Implicated in this compound Resistance.

Experimental Methodologies for Studying this compound's Effects

Investigating the impact of this compound on signaling pathways requires robust and validated methodologies. Western blotting for phosphorylated proteins is a cornerstone technique for assessing the activation state of kinase cascades.

Experimental Workflow: Western Blot for Phospho-Kinase Detection

This workflow outlines the critical steps for reliably detecting changes in protein phosphorylation, such as Akt phosphorylation at Serine 473, in response to this compound treatment.

Detailed Protocol: Western Blotting for Phospho-Akt (Ser473)

This protocol is designed to provide a self-validating system for assessing Akt activation.

A. Reagent Preparation:

-

Cell Lysis Buffer (RIPA): 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS.

-

Inhibitor Cocktail (Add fresh to Lysis Buffer before use):

-

Protease Inhibitor Cocktail (e.g., Roche cOmplete™)

-

Phosphatase Inhibitor Cocktail (e.g., Sigma-Aldrich PhosSTOP™) including Sodium Orthovanadate (1 mM) and Sodium Fluoride (10 mM). The use of phosphatase inhibitors is absolutely critical to preserve phosphorylation states.[29]

-

-

5X SDS Loading Buffer: 312.5 mM Tris-HCl (pH 6.8), 10% SDS, 50% glycerol, 25% β-mercaptoethanol, 0.05% bromophenol blue.

-

Wash Buffer (TBST): 20 mM Tris-HCl (pH 7.5), 150 mM NaCl, 0.1% Tween-20.

-

Blocking Buffer: 5% (w/v) Bovine Serum Albumin (BSA) in TBST. BSA is generally preferred over non-fat milk for phospho-antibodies as milk contains phosphoproteins (casein) that can increase background.[29]

B. Procedure:

-

Sample Preparation:

-

Culture MCF-7 cells to ~70-80% confluency.

-

Treat cells with the desired concentration of this compound or vehicle (e.g., ethanol) for the specified time.

-

Wash cells twice with ice-cold PBS.

-

Add 200 µL of ice-cold Lysis Buffer with fresh inhibitors. Scrape cells, transfer to a microfuge tube, and incubate on ice for 30 minutes.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant (lysate).

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA assay.

-

-

Gel Electrophoresis:

-

Normalize all samples to the same concentration (e.g., 20 µg of total protein).

-

Add 1/4 volume of 5X SDS Loading Buffer to each sample.

-

Boil samples at 95°C for 5 minutes.[29]

-

Load samples onto an 8-12% SDS-polyacrylamide gel and run at 120V until the dye front reaches the bottom.

-

-

Membrane Transfer:

-

Transfer proteins to a PVDF membrane at 100V for 60-90 minutes in a cold room or with an ice pack.

-

-

Antibody Incubation and Detection:

-

Block the membrane in Blocking Buffer for 1 hour at room temperature.[30]

-

Incubate the membrane with primary antibody against Phospho-Akt (Ser473) (e.g., Cell Signaling Technology, #4060), diluted in Blocking Buffer as per manufacturer's recommendation, overnight at 4°C with gentle shaking.[31]

-

Wash the membrane 3 times for 5 minutes each with TBST.

-

Incubate with HRP-conjugated anti-rabbit secondary antibody for 1 hour at room temperature.

-

Wash the membrane 3 times for 10 minutes each with TBST.

-

Prepare ECL detection reagent and apply to the membrane. Image the chemiluminescent signal using a digital imager.

-

-

Reprobing (Self-Validation):

-

To validate the results, the membrane must be stripped of the phospho-antibody and reprobed for total Akt and a loading control.

-

Incubate the membrane in a mild stripping buffer until the signal is gone.

-

Re-block and probe with a primary antibody for Total Akt (e.g., Cell Signaling Technology, #9272).

-

Repeat the secondary antibody and detection steps.

-

Strip and reprobe again for a loading control like GAPDH or β-actin to confirm equal protein loading across all lanes.

-

References

- Mandlekar, S., & Kong, A. N. (2001). Mechanisms of this compound-induced apoptosis. Apoptosis, 6(6), 469-477.

- Singh, S., & Sharma, A. (2022). Mechanism of action of this compound and its metabolites on breast cancer...

- Liu, B., et al. (2020). Progress in the Understanding of the Mechanism of this compound Resistance in Breast Cancer. Frontiers in Pharmacology.

- De Amicis, F., et al. (2017). This compound Resistance: Emerging Molecular Targets. MDPI.

- Gundimeda, U., et al. (1996). Inhibition of Protein Kinase C Mediated Signal Transduction by this compound. Importance for Antitumour Activity. PubMed.

- Wikipedia contributors. (2024). This compound. Wikipedia.

- Chen, Y. C., et al. (2004).

- Nicholson, R. I., et al. (2004). Mechanisms of this compound resistance.

- Mandlekar, S., & Kong, A. N. (2001). Mechanisms of this compound-induced apoptosis. Scite.ai.

- S. T. O. H. S. L. (2023). This compound Mechanism. News-Medical.Net.

- Dr. Oracle. (2025).

- De Amicis, F., et al. (2015). Mechanisms of Resistance to Endocrine Therapy in Breast Cancer: Focus on Signaling Pathways, miRNAs and Genetically Based Resistance. MDPI.

- Lin, Y. W., et al. (2014). This compound induces apoptosis through cancerous inhibitor of protein phosphatase 2A–dependent phospho-Akt inactivation in estrogen receptor–negative human breast cancer cells. Breast Cancer Research.

- Kim, H. R., & Kim, J. H. (2012). This compound Resistance in Breast Cancer. Journal of the Korean Society for Applied Biological Chemistry.

- Fan, P., et al. (2005). Long-term exposure to this compound activates MAP kinase and mTOR pathways and enhances interaction between EGF receptor and ERα in MCF-7 breast cancer cells. Cancer Research.

- Kirkegaard, T., et al. (2014).

- Li, Y., et al. (2013). Role of PKC-ERK signaling in this compound-induced apoptosis and this compound resistance in human breast cancer cells. PubMed.

- Gundimeda, U., et al. (1996).

- Ahn, S. H., et al. (2005). Estrogen receptor-mediated effects of this compound on human endometrial cancer cells. Journal of Clinical Endocrinology & Metabolism.

- Massarweh, S., et al. (2008). This compound Resistance in Breast Tumors Is Driven by Growth Factor Receptor Signaling with Repression of Classic Estrogen Receptor Genomic Function. Cancer Research.

- Shou, J., et al. (2004). Inhibition of HER2/neu (erbB-2) and Mitogen-activated Protein Kinases Enhances this compound Action against HER2-overexpressing, this compound-resistant Breast Cancer Cells. Clinical Cancer Research.

- Creighton, C. J. (2009). A Role for Estrogen Receptor Phosphorylation in the Resistance to this compound. Hormones and Cancer.

- Dronova, T. L. (2021). PI3K/AKT/MTOR: CONTRIBUTION TO THE TUMOR PHENOTYPE SENSITIVE TO this compound. Russian Journal of Biotherapy.

- Stoica, G. E., et al. (2003). Hyperactivation of MAPK Induces this compound Resistance in SPRED2-Deficient ERα-Positive Breast Cancer. Cancers.

- Tecalco-Cruz, A. C., et al. (2021). Mechanisms associated with resistance to this compound in estrogen receptor-positive breast cancer (Review).

- Pensa, S., et al. (2022). MAPK signaling mediates this compound resistance in estrogen receptor-positive breast cancer. Journal of Mammary Gland Biology and Neoplasia.

- deGraffenried, L. A., et al. (2004). Inhibition of mTOR Activity Restores this compound Response in Breast Cancer Cells with Aberrant Akt Activity. Clinical Cancer Research.

- Abcam. (n.d.).

- Bio-Rad Laboratories, Inc. (n.d.). Enhanced Multiplex Western Blotting. Bio-Rad.

- O'Brian, C. A., et al. (1985). Inhibition of protein kinase C by this compound.

- O'Brian, C. A., et al. (1988). Specific and direct binding of protein kinase C to an immobilized this compound analogue. Carcinogenesis.

- Cell Signaling Technology. (2007). Phospho-Akt (Ser473) Antibody. Cell Signaling Technology.

Sources

- 1. researchgate.net [researchgate.net]

- 2. droracle.ai [droracle.ai]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. news-medical.net [news-medical.net]

- 5. This compound Resistance in Breast Cancer [biomolther.org]

- 6. mdpi.com [mdpi.com]

- 7. aacrjournals.org [aacrjournals.org]

- 8. erc.bioscientifica.com [erc.bioscientifica.com]

- 9. aacrjournals.org [aacrjournals.org]

- 10. Hyperactivation of MAPK Induces this compound Resistance in SPRED2-Deficient ERα-Positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Estrogen receptor-mediated effects of this compound on human endometrial cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. A Role for Estrogen Receptor Phosphorylation in the Resistance to this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 13. PI3K/AKT/MTOR: CONTRIBUTION TO THE TUMOR PHENOTYPE SENSITIVE TO this compound - Dronova - Russian Journal of Biotherapy [bioterapevt.abvpress.ru]

- 14. mdpi.com [mdpi.com]

- 15. aacrjournals.org [aacrjournals.org]

- 16. academic.oup.com [academic.oup.com]

- 17. scite.ai [scite.ai]

- 18. Inhibition of protein kinase C mediated signal transduction by this compound. Importance for antitumour activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Specific and direct binding of protein kinase C to an immobilized this compound analogue. | Semantic Scholar [semanticscholar.org]

- 21. Role of PKC-ERK signaling in this compound-induced apoptosis and this compound resistance in human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. This compound modulates protein kinase C via oxidative stress in estrogen receptor-negative breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Mechanisms of this compound-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. This compound induces apoptosis through cancerous inhibitor of protein phosphatase 2A–dependent phospho-Akt inactivation in estrogen receptor–negative human breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Frontiers | Progress in the Understanding of the Mechanism of this compound Resistance in Breast Cancer [frontiersin.org]

- 26. Activation of Akt, mTOR, and the estrogen receptor as a signature to predict this compound treatment benefit - PMC [pmc.ncbi.nlm.nih.gov]

- 27. aacrjournals.org [aacrjournals.org]

- 28. MAPK signaling mediates this compound resistance in estrogen receptor-positive breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. Western blot for phosphorylated proteins | Abcam [abcam.com]

- 30. bio-rad.com [bio-rad.com]

- 31. ccrod.cancer.gov [ccrod.cancer.gov]

A Technical Guide to the Differential Effects of Tamoxifen on Estrogen Receptor Alpha (ERα) and Estrogen Receptor Beta (ERβ)

Introduction: Beyond a Simple Antagonist

For decades, Tamoxifen has been a cornerstone in the treatment and prevention of estrogen receptor-alpha (ERα)-positive breast cancer.[1][2] Its classification as a Selective Estrogen Receptor Modulator (SERM) hints at a nuanced mechanism of action that extends beyond simple competitive antagonism.[3] Indeed, this compound exhibits a fascinating duality, acting as an antagonist in breast tissue while displaying agonist properties in other tissues like the endometrium and bone.[3][4] This tissue specificity is intrinsically linked to its differential interactions with the two estrogen receptor isoforms, ERα and ERβ.[4] This guide provides a deep dive into the molecular underpinnings of this compound's distinct effects on ERα and ERβ, offering researchers and drug development professionals a comprehensive technical resource. We will explore the structural basis for these differences, the critical role of coregulator proteins, and the downstream consequences on gene regulation, alongside validated experimental protocols to interrogate these complex interactions.

The Structural Basis of Differential Affinity and Activity

At the heart of this compound's selective action lies the subtle yet significant structural differences between the Ligand Binding Domains (LBDs) of ERα and ERβ. While both receptors bind 17β-estradiol with high affinity, the binding of this compound and its active metabolite, 4-hydroxythis compound (4-OHT), induces distinct conformational changes in each receptor subtype.[3]

X-ray crystallography studies have been pivotal in revealing these structural nuances.[5][6] When 4-OHT binds to ERα, the bulky side chain of the drug sterically hinders the proper positioning of Helix 12 (H12), a critical component of the Activation Function 2 (AF-2) domain. This misaligned H12 prevents the recruitment of coactivator proteins necessary for transcriptional activation, thus leading to an antagonist conformation.[7]

In contrast, the LBD of ERβ possesses a slightly larger and more accommodating binding pocket. While 4-OHT still induces an antagonistic conformation, the precise nature of the H12 displacement and the overall surface topology of the receptor-ligand complex differ from that of ERα. Some studies even suggest that 4-OHT can occupy a second, lower-affinity site on the surface of ERβ, further modulating its activity.[5] These structural distinctions are the foundational reason for the differential recruitment of coregulatory proteins, which ultimately dictates the transcriptional output.

The Coregulator Conundrum: A Dance of Activation and Repression

The transcriptional activity of ERα and ERβ is not solely determined by ligand binding but is critically dependent on the subsequent recruitment of a vast array of coregulator proteins. These proteins can be broadly categorized as coactivators, which promote gene transcription, and corepressors, which inhibit it. The specific conformation adopted by the ER-Tamoxifen complex dictates which of these coregulators are recruited.

Differential Coregulator Recruitment by ERα and ERβ

Upon binding estradiol, both ERα and ERβ typically recruit coactivators like the p160 family (e.g., SRC-1).[8] However, the this compound-bound receptors exhibit a starkly different coregulator interaction profile.

-

ERα-Tamoxifen: This complex predominantly recruits corepressors such as Nuclear Receptor Corepressor (N-CoR) and Silencing Mediator for Retinoid and Thyroid hormone receptors (SMRT).[9][10] These corepressors, in turn, recruit histone deacetylases (HDACs), leading to chromatin condensation and transcriptional repression of target genes.[10] The balance between coactivator and corepressor levels in a given cell type is a key determinant of this compound's agonist versus antagonist activity.[4][11] For instance, the high expression of coactivators like SRC-1 in uterine cells is thought to contribute to this compound's agonistic effects in this tissue.[4]

-

ERβ-Tamoxifen: The interaction of the ERβ-Tamoxifen complex with coregulators is less definitively characterized but is understood to be distinct from ERα. Some evidence suggests that ERβ has a higher intrinsic affinity for certain corepressors. The presence of ERβ can modulate the activity of ERα, potentially by forming heterodimers which may have a unique coregulator binding profile.[1]

The differential recruitment of coregulators is a dynamic process influenced by the cellular context, including the expression levels of the coregulators themselves and post-translational modifications of the receptors.

Downstream Consequences: Gene Regulation and Cellular Fate

The differential binding of coregulators by this compound-ERα and this compound-ERβ complexes leads to distinct patterns of gene expression, ultimately influencing cellular processes like proliferation, apoptosis, and differentiation.

ERα-Mediated Gene Regulation by this compound

In ERα-positive breast cancer cells, this compound's antagonistic effect is primarily achieved by repressing the expression of estrogen-responsive genes that drive cell proliferation, such as c-myc and cyclin D1.[9] However, this compound can also uniquely regulate a set of genes that are not significantly affected by estradiol.[12] This suggests a more complex mechanism than simple competitive inhibition.

The Modulatory Role of ERβ

The presence of ERβ can significantly alter the cellular response to this compound. Studies have shown that ERβ expression can sensitize breast cancer cells to the anti-estrogenic effects of this compound's active metabolite, endoxifen.[13] ERβ can heterodimerize with ERα, and this complex may have a different DNA binding and transcriptional activity profile compared to ERα homodimers. Furthermore, the introduction of ERβ into ERα-positive cells can reverse the this compound-mediated regulation of a significant portion of genes, highlighting its modulatory role.[12] In some contexts, ERβ expression is associated with a favorable prognosis in patients receiving this compound treatment, even in ERα-negative tumors.[1]

Experimental Methodologies for Interrogating this compound-ER Interactions

A robust understanding of this compound's differential effects on ERα and ERβ necessitates the use of a combination of in vitro and in vivo experimental techniques. The following protocols are foundational for researchers in this field.

Chromatin Immunoprecipitation followed by Sequencing (ChIP-Seq)

Objective: To identify the genome-wide binding sites of ERα and ERβ in the presence of this compound.

Principle: This technique allows for the mapping of protein-DNA interactions across the entire genome. Cells are treated with this compound, and proteins are cross-linked to DNA. The chromatin is then sheared, and an antibody specific to either ERα or ERβ is used to immunoprecipitate the receptor-DNA complexes. The associated DNA is then sequenced and mapped to the genome to reveal the specific binding sites.

Step-by-Step Methodology:

-

Cell Culture and Treatment: Culture appropriate cell lines (e.g., MCF-7 for ERα, or engineered cell lines expressing ERβ) and treat with this compound or vehicle control for a specified time.

-

Cross-linking: Fix cells with formaldehyde to cross-link proteins to DNA.

-

Chromatin Shearing: Lyse the cells and shear the chromatin into smaller fragments using sonication or enzymatic digestion.

-

Immunoprecipitation: Incubate the sheared chromatin with an antibody specific to ERα or ERβ. Use magnetic beads or agarose beads to pull down the antibody-receptor-DNA complexes.

-

Washing and Elution: Wash the beads to remove non-specific binding and elute the immunoprecipitated complexes.

-

Reverse Cross-linking and DNA Purification: Reverse the cross-links by heating and purify the DNA.

-

Library Preparation and Sequencing: Prepare a sequencing library from the purified DNA and perform high-throughput sequencing.

-

Data Analysis: Align the sequencing reads to a reference genome and use peak-calling algorithms to identify enriched binding sites.

Self-Validation: The protocol should include appropriate controls, such as an IgG control for the immunoprecipitation step, to ensure the specificity of the antibody. The identified binding sites should be validated by quantitative PCR (ChIP-qPCR) on a subset of target loci.

Reporter Gene Assays

Objective: To quantify the transcriptional activity of ERα and ERβ in response to this compound.

Principle: A reporter gene (e.g., luciferase or β-galactosidase) is placed under the control of an Estrogen Response Element (ERE).[14] Cells are co-transfected with this reporter construct and an expression vector for either ERα or ERβ. The cells are then treated with this compound, and the activity of the reporter gene is measured as a proxy for the transcriptional activity of the receptor.

Step-by-Step Methodology:

-

Cell Seeding: Plate cells (e.g., HEK293T or a relevant breast cancer cell line) in a multi-well plate.

-

Transfection: Co-transfect the cells with an ERE-reporter plasmid and an ERα or ERβ expression plasmid. A control plasmid (e.g., expressing Renilla luciferase) should also be co-transfected for normalization.

-

Treatment: After allowing for protein expression, treat the cells with a range of this compound concentrations. Include estradiol as a positive control and a vehicle as a negative control.

-

Lysis and Assay: Lyse the cells and measure the activity of the primary reporter (e.g., firefly luciferase) and the normalization reporter (e.g., Renilla luciferase).

-

Data Analysis: Normalize the primary reporter activity to the control reporter activity. Plot the dose-response curves to determine the EC50 or IC50 of this compound for each receptor.

Self-Validation: The assay should demonstrate a robust response to estradiol in the positive control wells. The use of a well-characterized full antagonist like Fulvestrant (ICI 182,780) can help to confirm that the observed effects are ER-mediated.

Surface Plasmon Resonance (SPR)

Objective: To measure the binding kinetics (association and dissociation rates) of this compound to purified ERα and ERβ LBDs.[15][16]

Principle: SPR is a label-free technique that detects changes in the refractive index at the surface of a sensor chip.[17] One molecule (e.g., the ER LBD) is immobilized on the chip, and the binding of another molecule (e.g., this compound) in a solution flowing over the surface is measured in real-time.

Step-by-Step Methodology:

-

Protein Immobilization: Purify the LBDs of ERα and ERβ. Immobilize one of the receptors onto a sensor chip.[18]

-

Ligand Preparation: Prepare a series of dilutions of this compound in a suitable running buffer.

-

Binding Analysis: Inject the this compound solutions over the sensor chip surface and monitor the binding response. After each injection, allow for dissociation in the running buffer.

-

Data Analysis: Fit the association and dissociation curves to a suitable binding model to determine the on-rate (ka), off-rate (kd), and the equilibrium dissociation constant (KD).

Self-Validation: The specificity of the binding can be confirmed by injecting a non-binding control compound. The quality of the data is assessed by the goodness of fit of the kinetic model to the experimental data.

Quantitative Data Summary

| Parameter | ERα | ERβ | Reference |

| This compound Binding Affinity (KD) | Varies by study, typically in the low nanomolar range. | Generally shows similar or slightly lower affinity compared to ERα. | [18] |

| This compound-induced Transcriptional Activity (in breast cancer cells) | Primarily antagonistic. | Can be antagonistic and can modulate ERα activity. | [1][13] |

| Primary Coregulator Interaction (with this compound) | Corepressors (N-CoR, SMRT). | Corepressors, with distinct profile from ERα. | [8][9] |

Conclusion and Future Directions

The differential effects of this compound on ERα and ERβ are a testament to the complexity of nuclear receptor signaling. The interplay between ligand-induced conformational changes, the cellular coregulator milieu, and the specific genomic context ultimately dictates the biological response. For researchers and drug development professionals, a thorough understanding of these nuances is paramount. Future research should continue to focus on elucidating the precise coregulator complexes recruited by ERβ in the presence of different SERMs and exploring the therapeutic potential of ERβ-selective agonists. As our understanding of the distinct roles of ERα and ERβ deepens, so too will our ability to design more effective and targeted endocrine therapies with improved efficacy and reduced side effects.

References

-

Estrogen Receptor β Expression Is Associated with this compound Response in ERα-Negative Breast Carcinoma. AACR Journals. [Link]

-

Multicomplex Pharmacophore Modeling of Estrogen Receptors Suggests the Probable Repurposing of Procaterol as an Antiproliferative Agent Against Breast Cancer Cells. MDPI. [Link]

-

Interaction of this compound Analogs With the Pocket Site of Some Hormone Receptors. A Molecular Docking and Density Functional Theory Study. Frontiers. [Link]

-

Neoadjuvant this compound synchronizes ERα binding and gene expression profiles related to outcome and proliferation. Oncotarget. [Link]

-

Estrogen receptor-beta sensitizes breast cancer cells to the anti-estrogenic actions of endoxifen. PMC - PubMed Central. [Link]

-

Identification and Analysis of Estrogen Receptor α Promoting this compound Resistance-Related lncRNAs. PMC - PubMed Central. [Link]

-

Identification of this compound-Induced Coregulator Interaction Surfaces within the Ligand-Binding Domain of Estrogen Receptors. PMC - NIH. [Link]

-

This compound-Bound Estrogen Receptor (ER) Strongly Interacts with the Nuclear Matrix Protein HET/SAF-B, a Novel Inhibitor of ER-Mediated Transactivation. Molecular Endocrinology | Oxford Academic. [Link]

-

Cell cycle progression stimulated by this compound-bound estrogen receptor-alpha and promoter-specific effects in breast cancer cells deficient in N-CoR and SMRT. PubMed. [Link]

-

Gene expression preferentially regulated by this compound in breast cancer cells and correlations with clinical outcome. PubMed. [Link]

-

Minireview: The Link Between ERα Corepressors and Histone Deacetylases in this compound Resistance in Breast Cancer. PMC - PubMed Central. [Link]

-

Role of estrogen receptor alpha transcriptional coregulators in this compound resistance in breast cancer. PubMed. [Link]

-

Crystal structure of estrogen receptor associated with... ResearchGate. [Link]

-

Using Reporter Gene Assays to Screen and Identify Chemical Compounds that Modulate Estrogen Receptor Activity. NIH. [Link]

-

Agonistic effect of this compound is dependent on cell type, ERE-promoter context, and estrogen receptor subtype. PubMed. [Link]

-

Differential recruitment of coregulator proteins steroid receptor coactivator-1 and silencing mediator for retinoid and thyroid receptors to the estrogen receptor-estrogen response element by beta-estradiol and 4-hydroxythis compound in human breast cancer. PubMed. [Link]

-

Kinetic analysis of estrogen receptor/ligand interactions. PMC - NIH. [Link]

-

Therapeutic strategies to induce ERα in luminal breast cancer to enhance this compound efficacy. [Link]

-

Synthesis and estrogen receptor binding of 6,7-dihydro-8-phenyl-9-[4-[2-(dimethylamino)ethoxy] phenyl]-5H-benzocycloheptene, a nonisomerizable analogue of this compound. X-ray crystallographic studies. PubMed. [Link]

-

Progress in the Understanding of the Mechanism of this compound Resistance in Breast Cancer. [Link]

-

This compound interaction with ERα receptor. (A) Blue color residues show... ResearchGate. [Link]

-

Kinetic analysis of estrogen receptor兾 ligand interactions. PNAS. [Link]

-

Selective estrogen receptor modulators: tissue specificity and clinical utility. [Link]

-

Novel insights into the molecular mechanisms of endocrine resistance in ERα positive breast cancer. University of Cambridge. [Link]

-

Estrogen receptor binding assay of chemicals with a surface plasmon resonance biosensor. [Link]

-

ChIP-Seq of ERα and RNA polymerase II defines genes differentially responding to ligands. [Link]

-

Enhancement of this compound-dependent transcriptional activity. (A)... ResearchGate. [Link]

-

Structural insight on estrogen receptor β and their interaction towards estrogen and this compound in breast cancer. ResearchGate. [Link]

-

2JF9: ESTROGEN RECEPTOR ALPHA LBD IN COMPLEX WITH A this compound-SPECIFIC PEPTIDE ANTAGONIST. RCSB PDB. [Link]

-

Surface Plasmon Resonance (SPR) for the Binding Kinetics Analysis of Synthetic Cannabinoids: Advancing CB1 Receptor Interaction Studies. MDPI. [Link]

-

This compound Mechanism. News-Medical.Net. [Link]

-

ERβ1 Sensitizes and ERβ2 Desensitizes ERα-Positive Breast Cancer Cells to the Inhibitory Effects of this compound, Fulvestrant and Their Combination with All-Trans Retinoic Acid. PMC - PubMed Central. [Link]

Sources

- 1. aacrjournals.org [aacrjournals.org]

- 2. Identification and Analysis of Estrogen Receptor α Promoting this compound Resistance-Related lncRNAs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. news-medical.net [news-medical.net]

- 4. dovepress.com [dovepress.com]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis and estrogen receptor binding of 6,7-dihydro-8-phenyl-9-[4-[2-(dimethylamino)ethoxy] phenyl]-5H-benzocycloheptene, a nonisomerizable analogue of this compound. X-ray crystallographic studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. rcsb.org [rcsb.org]

- 8. Differential recruitment of coregulator proteins steroid receptor coactivator-1 and silencing mediator for retinoid and thyroid receptors to the estrogen receptor-estrogen response element by beta-estradiol and 4-hydroxythis compound in human breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Cell cycle progression stimulated by this compound-bound estrogen receptor-alpha and promoter-specific effects in breast cancer cells deficient in N-CoR and SMRT - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Minireview: The Link Between ERα Corepressors and Histone Deacetylases in this compound Resistance in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Identification of this compound-Induced Coregulator Interaction Surfaces within the Ligand-Binding Domain of Estrogen Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Gene expression preferentially regulated by this compound in breast cancer cells and correlations with clinical outcome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Estrogen receptor-beta sensitizes breast cancer cells to the anti-estrogenic actions of endoxifen - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Using Reporter Gene Assays to Screen and Identify Chemical Compounds that Modulate Estrogen Receptor Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Kinetic analysis of estrogen receptor/ligand interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pnas.org [pnas.org]

- 17. Surface Plasmon Resonance (SPR) for the Binding Kinetics Analysis of Synthetic Cannabinoids: Advancing CB1 Receptor Interaction Studies [mdpi.com]

- 18. Estrogen receptor binding assay of chemicals with a surface plasmon resonance biosensor - PubMed [pubmed.ncbi.nlm.nih.gov]

Investigating the Dual Agonist and Antagonist Effects of Tamoxifen: A Technical Guide for Researchers

Introduction

1.1 Tamoxifen: A Keystone Selective Estrogen Receptor Modulator (SERM)

This compound, a nonsteroidal triphenylethylene compound, stands as a landmark therapeutic agent in the management of estrogen receptor (ER)-positive breast cancer.[1][2] Its classification as a Selective Estrogen Receptor Modulator (SERM) highlights its remarkable ability to exhibit tissue-specific effects, acting as either an estrogen receptor agonist or antagonist depending on the cellular context.[1][2] This dual functionality is the cornerstone of its therapeutic efficacy and also the source of some of its side effects.

1.2 The Paradox of Dual Agonism and Antagonism

The fascinating paradox of this compound lies in its opposing actions in different tissues. In breast tissue, it functions as an antagonist, competitively binding to estrogen receptors and blocking the proliferative signals of estrogen, thereby inhibiting the growth of hormone-responsive breast cancer cells.[3][4] Conversely, in tissues such as the endometrium and bone, this compound exhibits estrogen-like (agonistic) effects.[2][3] This agonism in the endometrium can lead to an increased risk of endometrial hyperplasia and cancer, while its effects on bone can be beneficial in preserving bone mineral density in postmenopausal women.[2][5]

1.3 Purpose and Scope of this Guide

This technical guide is designed for researchers, scientists, and drug development professionals dedicated to unraveling the complex pharmacology of this compound. It provides an in-depth exploration of the molecular mechanisms underpinning its dual agonist and antagonist effects. Furthermore, this guide offers detailed, field-proven experimental protocols to empower researchers to investigate these phenomena in their own laboratories. By synthesizing technical accuracy with practical insights, this document aims to serve as a comprehensive resource for advancing our understanding of SERMs and facilitating the development of next-generation therapies with improved tissue selectivity.

Core Mechanisms of this compound's Action

2.1 The Estrogen Receptors: ERα and ERβ as Primary Targets

This compound exerts its effects primarily through its interaction with the two main subtypes of estrogen receptors: ERα and ERβ.[6][7] These receptors are members of the nuclear hormone receptor superfamily and function as ligand-activated transcription factors. The differential expression of ERα and ERβ in various tissues is a key determinant of the cellular response to this compound.

2.2 Ligand-Receptor Interaction and Conformational Changes

Upon entering a cell, this compound and its active metabolites bind to the ligand-binding domain (LBD) of the estrogen receptor. This binding induces a conformational change in the receptor, which is distinct from the change induced by estrogen. This altered conformation dictates the subsequent interactions of the receptor with other proteins, ultimately determining whether the cellular response will be agonistic or antagonistic.

2.3 The Critical Role of Co-regulators: Co-activators vs. Co-repressors

The transcriptional activity of the estrogen receptor is modulated by a host of co-regulator proteins, broadly classified as co-activators and co-repressors. The balance of these co-regulators within a specific cell type is a critical factor in determining the agonist versus antagonist effects of this compound.[8][9]

-

2.3.1 Co-activators (e.g., SRC-1) and Agonist Effects In tissues where co-activators like Steroid Receptor Co-activator-1 (SRC-1) are highly expressed, the this compound-ER complex can recruit these proteins, leading to the transcription of estrogen-responsive genes and an agonistic effect.[9][10]

-

2.3.2 Co-repressors (e.g., NCoR) and Antagonist Effects In contrast, in tissues where co-repressors such as Nuclear Receptor Corepressor (NCoR) are abundant, the this compound-ER complex preferentially recruits these proteins.[8][9] This leads to the repression of gene transcription and an antagonistic effect.

2.4 Tissue-Specific Expression of ERs and Co-regulators as a Determinant of this compound's Effect

The tissue-specific actions of this compound can be largely attributed to the unique milieu of ER subtypes and the relative abundance of co-activators and co-repressors in different cell types. For instance, the agonist effect of this compound in the endometrium is associated with a higher expression of co-activators.[5]

2.5 this compound Metabolism: The Role of Active Metabolites (Endoxifen and 4-Hydroxythis compound)

This compound is a prodrug that is extensively metabolized in the liver by cytochrome P450 enzymes into several metabolites.[11] The two most clinically significant active metabolites are endoxifen and 4-hydroxythis compound (4-OHT).[11] These metabolites have a significantly higher affinity for the estrogen receptor and are more potent in their anti-estrogenic effects than the parent drug.[12] The metabolic pathway to these active compounds, particularly the conversion to endoxifen, is a crucial aspect of this compound's overall efficacy.[11]

Signaling Pathways Modulated by this compound

3.1 Genomic (ERE-dependent) Signaling Pathway

The classical mechanism of action for this compound involves the direct binding of the this compound-ER complex to Estrogen Response Elements (EREs) in the promoter regions of target genes, thereby modulating their transcription.

-

3.1.1 Antagonistic Action in Breast Tissue In breast cancer cells, the this compound-ERα complex recruits co-repressors to the EREs of genes involved in cell proliferation, leading to the downregulation of their expression and an anti-proliferative effect.[4]

-

3.1.2 Agonistic Action in Endometrial and Bone Tissue In the endometrium and bone, the this compound-ERα complex can recruit co-activators to EREs, resulting in the transcription of genes that promote cell growth in the endometrium and maintain bone density.[3][5]

3.2 Non-Genomic (ERE-independent) Signaling Pathways

This compound can also elicit rapid cellular responses that do not involve direct binding to DNA. These non-genomic actions are often mediated through membrane-associated estrogen receptors and involve the activation of various intracellular signaling cascades.

-

3.2.1 Crosstalk with Growth Factor Receptor Pathways (EGFR, HER2) this compound has been shown to engage in crosstalk with growth factor receptor signaling pathways, such as the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2) pathways.[13][14] This interaction can influence the cellular response to this compound and is implicated in the development of resistance.

-

3.2.2 Activation of Kinase Cascades (MAPK, PI3K/Akt) The binding of this compound to membrane-associated ERs can trigger the rapid activation of kinase cascades, including the mitogen-activated protein kinase (MAPK) and phosphatidylinositol 3-kinase (PI3K)/Akt pathways.[7][15] These pathways can, in turn, phosphorylate and modulate the activity of the nuclear ER and its co-regulators.

3.3 Pathways Implicated in this compound Resistance

The development of resistance to this compound is a significant clinical challenge. Several signaling pathways have been implicated in this process, often involving the upregulation of growth factor receptor signaling, which can bypass the ER-blocking effects of this compound and promote cell survival and proliferation.[6][7][13]

Experimental Protocols for Investigating this compound's Dual Effects

4.1 In Vitro Assays

Cell Proliferation Assays (e.g., MTT, BrdU)

These assays are fundamental for assessing the cytostatic or cytotoxic effects of this compound on cancer cell lines.

4.1.1.1 Detailed Protocol for MTT Assay in MCF-7 cells

This protocol is designed to determine the effect of this compound on the proliferation of ER-positive MCF-7 breast cancer cells.

Materials:

-

MCF-7 cells (ATCC HTB-22)

-

DMEM with 10% FBS, penicillin/streptomycin

-

Phenol red-free DMEM with 10% charcoal-stripped FBS

-

This compound (Sigma-Aldrich)

-

Dimethyl sulfoxide (DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed MCF-7 cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of DMEM with 10% FBS. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

-

Hormone Deprivation: After 24 hours, replace the medium with phenol red-free DMEM containing 10% charcoal-stripped FBS to remove any estrogenic compounds. Incubate for another 24 hours.

-

This compound Treatment: Prepare serial dilutions of this compound in phenol red-free medium. The final concentrations should range from 0.1 µM to 20 µM. Include a vehicle control (DMSO) and a positive control for proliferation (e.g., 17β-estradiol). Replace the medium in the wells with 100 µL of the prepared this compound solutions.

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the this compound concentration to determine the IC50 value.[16][17]

Estrogen Receptor Competitive Binding Assay

This assay measures the ability of this compound to compete with radiolabeled estradiol for binding to the estrogen receptor.

4.1.2.1 Detailed Protocol

This protocol is adapted for rat uterine cytosol, a rich source of estrogen receptors.

Materials:

-

Uteri from ovariectomized rats

-

TEDG buffer (10 mM Tris, 1.5 mM EDTA, 1 mM dithiothreitol, 10% glycerol, pH 7.4)

-

[3H]-17β-estradiol

-

Unlabeled 17β-estradiol

-

This compound

-

Hydroxylapatite (HAP) slurry

-

Scintillation fluid and counter

Procedure:

-

Cytosol Preparation: Homogenize rat uteri in ice-cold TEDG buffer. Centrifuge at high speed to obtain the cytosolic fraction (supernatant).

-

Binding Reaction: In assay tubes, combine the uterine cytosol, a fixed concentration of [3H]-17β-estradiol (e.g., 0.5 nM), and increasing concentrations of unlabeled this compound or 17β-estradiol (for standard curve).

-

Incubation: Incubate the tubes at 4°C for 18-24 hours to reach binding equilibrium.

-

Separation of Bound and Free Ligand: Add HAP slurry to each tube to adsorb the receptor-ligand complexes. Wash the HAP pellets to remove unbound radioligand.

-

Quantification: Elute the bound [3H]-17β-estradiol from the HAP pellet and quantify the radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of bound [3H]-17β-estradiol against the concentration of the competitor (this compound or unlabeled estradiol). Calculate the IC50 for this compound and its relative binding affinity compared to estradiol.[18]

Reporter Gene Assays

These assays are used to measure the transcriptional activity of the estrogen receptor in response to this compound.

4.1.3.1 Detailed Protocol for ERE-Luciferase Reporter Assay

This protocol utilizes a cell line stably transfected with a luciferase reporter gene under the control of an ERE-containing promoter.

Materials:

-

MCF-7 or T47D cells stably expressing an ERE-luciferase reporter construct

-

Phenol red-free DMEM with 10% charcoal-stripped FBS

-

This compound

-

17β-estradiol

-

Luciferase assay reagent (e.g., ONE-Glo™ Luciferase Assay System, Promega)

-

96-well white, clear-bottom plates

-

Luminometer

Procedure:

-

Cell Seeding: Seed the reporter cell line in a 96-well white, clear-bottom plate at an appropriate density.

-

Hormone Deprivation: Culture the cells in phenol red-free medium with charcoal-stripped FBS for 24-48 hours.

-

Treatment: Treat the cells with various concentrations of this compound, 17β-estradiol (positive control for agonism), and a combination of both (to assess antagonism). Include a vehicle control.

-

Incubation: Incubate for 18-24 hours at 37°C.

-

Luciferase Assay: Lyse the cells and measure luciferase activity according to the manufacturer's protocol using a luminometer.

-

Data Analysis: Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) or to total protein concentration. Express the results as fold induction over the vehicle control.[19][20][21]

Chromatin Immunoprecipitation (ChIP) Assay for Co-regulator Recruitment

ChIP assays are used to determine the in vivo association of the estrogen receptor and its co-regulators with specific gene promoters.

4.1.4.1 Detailed Protocol

This protocol outlines the general steps for performing a ChIP assay in cultured cells.

Materials:

-

Cultured cells (e.g., MCF-7)

-

Formaldehyde

-

Glycine

-

Lysis buffer

-

Sonication buffer

-

Antibodies against ERα, SRC-1, NCoR, and IgG (negative control)

-

Protein A/G magnetic beads

-

Wash buffers

-

Elution buffer

-

Proteinase K

-

DNA purification kit

-

qPCR reagents and instrument

Procedure:

-

Cross-linking: Treat cells with formaldehyde to cross-link proteins to DNA. Quench the reaction with glycine.

-

Cell Lysis and Chromatin Shearing: Lyse the cells and shear the chromatin into fragments of 200-1000 bp by sonication.

-

Immunoprecipitation: Incubate the sheared chromatin with specific antibodies (anti-ERα, anti-SRC-1, anti-NCoR, or IgG) overnight.

-

Immune Complex Capture: Add protein A/G magnetic beads to capture the antibody-chromatin complexes.

-

Washes: Wash the beads to remove non-specific binding.

-

Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the cross-links by heating.

-

DNA Purification: Purify the DNA using a DNA purification kit.

-

Analysis: Quantify the amount of specific DNA sequences in the immunoprecipitated samples by qPCR using primers for the promoter regions of target genes.[22][23][24][25]

4.2 In Vivo Models

Murine Models for Studying Uterine Effects

Animal models are crucial for understanding the tissue-specific effects of this compound in a whole-organism context.

4.2.1.1 Protocol for Assessing Uterine Wet Weight and Histology

This protocol is used to evaluate the estrogenic (agonistic) effects of this compound on the uterus of ovariectomized mice.

Materials:

-

Ovariectomized immature female mice

-

This compound

-

Vehicle (e.g., corn oil)

-

Dissection tools

-

Analytical balance

-

Formalin

-

Paraffin embedding materials

-

Microtome

-

Hematoxylin and eosin (H&E) staining reagents

-

Microscope

Procedure:

-

Animal Dosing: Administer this compound or vehicle to ovariectomized mice daily for a specified period (e.g., 3-7 days).

-

Uterine Excision and Weighing: At the end of the treatment period, euthanize the mice and carefully dissect the uteri. Trim any adhering fat and connective tissue. Blot the uteri to remove excess fluid and record the wet weight.

-

Histological Processing: Fix the uteri in formalin, process, and embed in paraffin.

-

Sectioning and Staining: Cut thin sections of the uterine tissue and stain with H&E.

-

Microscopic Examination: Examine the uterine sections under a microscope to assess changes in endometrial thickness, glandular proliferation, and other histological parameters.[26][27][28][29]

4.3 Analysis of this compound and its Metabolites

HPLC and LC-MS/MS Methods

High-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are powerful analytical techniques for the quantitative determination of this compound and its metabolites in biological samples (e.g., plasma, tissue).[30][31][32][33][34] These methods are essential for pharmacokinetic studies and for correlating drug and metabolite levels with clinical outcomes.

Data Visualization

Signaling Pathways

Diagram 1: Simplified Genomic Signaling of this compound

Caption: Genomic signaling pathway of this compound.

Diagram 2: Crosstalk with Growth Factor Signaling

Caption: Crosstalk between this compound and growth factor signaling pathways.

Data Interpretation and Troubleshooting

6.1 Correlating In Vitro Data with In Vivo Outcomes

It is crucial to recognize that in vitro findings may not always directly translate to in vivo effects. For example, the concentration of this compound and its metabolites, as well as the expression of co-regulators, can vary significantly between cell culture and a complex biological system. Therefore, a multi-faceted approach that combines in vitro and in vivo studies is essential for a comprehensive understanding of this compound's actions.

6.2 Common Pitfalls and How to Avoid Them

-

Cell Line Authenticity: Regularly authenticate cell lines to ensure they have not been misidentified or cross-contaminated.

-

Hormone Deprivation: Ensure complete removal of estrogenic compounds from the culture medium by using phenol red-free media and charcoal-stripped serum.

-

Vehicle Controls: Always include appropriate vehicle controls (e.g., DMSO) to account for any effects of the solvent.

-

Antibody Specificity: Validate the specificity of antibodies used in ChIP and other immunoassays to avoid non-specific binding.

-

Animal Model Considerations: The choice of animal model is critical. The metabolism and physiological response to this compound can differ between species.

Conclusion and Future Directions

This compound's dual agonist and antagonist effects are a testament to the complexity of nuclear receptor signaling. The tissue-specific outcomes of this compound action are intricately governed by the interplay between the estrogen receptor isoforms, the conformational changes induced by ligand binding, and the cellular context of co-regulator proteins. The experimental protocols detailed in this guide provide a robust framework for dissecting these mechanisms further.

Future research should focus on elucidating the complete repertoire of genes regulated by this compound in different tissues, identifying novel co-regulators that dictate its tissue selectivity, and understanding the intricate crosstalk with other signaling pathways. A deeper understanding of these processes will be instrumental in the rational design of new SERMs with enhanced therapeutic indices, maximizing their beneficial effects while minimizing adverse reactions.

References

-

Pathways to this compound Resistance. (n.d.). PMC. Retrieved January 8, 2026, from [Link]

-

Iqbal, N., & Iqbal, N. (2014). This compound Resistance: Emerging Molecular Targets. MDPI. Retrieved January 8, 2026, from [Link]

-

Johnston, S. R. D. (2004). Mechanisms of this compound resistance. Endocrine-Related Cancer, 11(4), 643–658. [Link]

-

García-Becerra, R., Santos, N., Díaz, L., & Camacho, J. (2012). Mechanisms of Resistance to Endocrine Therapy in Breast Cancer: Focus on Signaling Pathways, miRNAs and Genetically Based Resistance. MDPI. Retrieved January 8, 2026, from [Link]

-

Pan, X., Zhao, J., & Zhang, W. (2020). Progress in the Understanding of the Mechanism of this compound Resistance in Breast Cancer. Frontiers. Retrieved January 8, 2026, from [Link]

-

Teunissen, S. F., Jager, N. G. L., Rosing, H., Schinkel, A. H., Schellens, J. H. M., & Beijnen, J. H. (2013). Bioanalytical methods for determination of this compound and its phase I metabolites: A review. TrAC Trends in Analytical Chemistry, 49, 79–93. [Link]

-

Fan, M., & Nephew, K. P. (2005). Cell Cycle Progression Stimulated by this compound-Bound Estrogen Receptor-α and Promoter-Specific Effects in Breast Cancer Cells Deficient in N-CoR and SMRT. Molecular Endocrinology, 19(7), 1671–1690. [Link]

-

Shang, Y., & Brown, M. (2002). Chromatin immunoprecipitation assay detects ERα recruitment to gene specific promoters in uterus. Journal of Biological Chemistry, 277(32), 28927–28932. [Link]

-

Shang, Y., & Brown, M. (2002). The Src kinase pathway promotes this compound agonist action in Ishikawa endometrial cells through phosphorylation-dependent stabilization of estrogen receptor (alpha) promoter interaction and elevated steroid receptor coactivator 1 activity. Molecular Endocrinology, 18(12), 2892–2909. [Link]

-

Binkhorst, L., van Gelder, T., Loos, W. J., de Jong, P. C., van der Bol, J. M., Wiemer, E. A. C., & Mathijssen, R. H. J. (2015). Evaluation of this compound and metabolites by LC-MS/MS and HPLC methods. Frontiers in Pharmacology, 6, 23. [Link]

-

The this compound pathway and possible mechanisms of endocrine resistance... (n.d.). ResearchGate. Retrieved January 8, 2026, from [Link]

-

Hsieh, J.-H., Chen, Y.-C., & Sedykh, A. (2024). Using Reporter Gene Assays to Screen and Identify Chemical Compounds that Modulate Estrogen Receptor Activity. Current Protocols, 4(1), e951. [Link]

-

Wijayaratne, A. L., & McDonnell, D. P. (2001). Nuclear Receptor Modulation - Role of Coregulators in Selective Estrogen Receptor Modulator (SERM) Actions. Trends in Pharmacological Sciences, 22(9), 450–457. [Link]

-

How this compound Works: Mechanism of Action Explained. (n.d.). Swolverine. Retrieved January 8, 2026, from [Link]

-

Al-Oqail, M. M., Al-Sheddi, E. S., & Siddiqui, M. A. (2016). Cytotoxic effects of this compound in breast cancer cells. Journal of Cancer Metastasis and Treatment, 2(6), 227. [Link]

-

Human Estrogen Receptors Reporter Assay PANEL ERα (ESR1, NR3A1) ERβ (ESR2, NR3A2). (n.d.). Indigo Biosciences. Retrieved January 8, 2026, from [Link]

-

Hsieh, J.-H., Chen, Y.-C., & Sedykh, A. (2024). Using Reporter Gene Assays to Screen and Identify Chemical Compounds that Modulate Estrogen Receptor Activity. Request PDF. Retrieved January 8, 2026, from [Link]

-

This compound Selective Estrogen Receptor Modulators SERMs ; Pharmacokinetics, Mechanism of action, Uses. (2024, December 22). YouTube. Retrieved January 8, 2026, from [Link]

-

This compound Metabolite Testing. (n.d.). Icahn School of Medicine at Mount Sinai. Retrieved January 8, 2026, from [Link]

-

Thiyagarajan, T., & Basit, H. (2025). This compound. StatPearls. Retrieved January 8, 2026, from [Link]

-

Estrogen Luciferase Reporter T47D Cell Line. (n.d.). BPS Bioscience. Retrieved January 8, 2026, from [Link]

-

Binkhorst, L., van Gelder, T., Loos, W. J., de Jong, P. C., van der Bol, J. M., Wiemer, E. A. C., & Mathijssen, R. H. J. (2015). Evaluation of this compound and metabolites by LC-MS/MS and HPLC Methods. PMC. Retrieved January 8, 2026, from [Link]

-

Tsai, Y.-T., Su, Y.-H., & Chen, Y.-W. (2015). Proteomic analysis of acquired this compound resistance in MCF-7 cells reveals expression signatures associated with enhanced migration. PubMed Central. Retrieved January 8, 2026, from [Link]

-

Zare, H., Ahmadi, A., & Alijanizadeh, P. (2021). This compound-Induced Apoptosis of MCF-7 Cells via GPR30/PI3K/MAPKs Interactions: Verification by ODE Modeling and RNA Sequencing. NIH. Retrieved January 8, 2026, from [Link]

-

Gaur, M., & Khandelwal, A. (2016). Molecular mechanisms and mode of this compound resistance in breast cancer. PMC. Retrieved January 8, 2026, from [Link]

-

Metabolic pathway of this compound. The width of the arrow represents the... (n.d.). ResearchGate. Retrieved January 8, 2026, from [Link]

-

Protocol for the Estrogen Receptor Competitive Binding Assay Using Rat Uterine Cytosol: Appx B5. (2002, October 5). National Toxicology Program. Retrieved January 8, 2026, from [Link]

-

Lien, E. A., Solheim, E., & Ueland, P. M. (1991). This compound metabolism: pharmacokinetic and in vitro study. PMC. Retrieved January 8, 2026, from [Link]

-

Wang, Y., Zhang, Y., & Chen, J. (2017). This compound promotes apoptosis and inhibits invasion in estrogen-positive breast cancer MCF-7 cells. Spandidos Publications. Retrieved January 8, 2026, from [Link]

-

Tissue selectivity – Knowledge and References. (n.d.). Taylor & Francis. Retrieved January 8, 2026, from [Link]

-

Carthew, P., Edwards, R. E., & Nolan, B. M. (1996). This compound associated uterine pathology in rodents: relevance to women. Carcinogenesis, 17(8), 1577–1582. [Link]

-

Human Estrogen Receptor Alpha. (n.d.). Indigo Biosciences. Retrieved January 8, 2026, from [Link]

-

Cell Cycle Progression Stimulated by this compound-Bound Estrogen Receptor-α and Promoter-Specific Effects in Breast Cancer Cells Deficient in N-CoR and SMRT. (2025, August 6). ResearchGate. Retrieved January 8, 2026, from [Link]

-

ChIP-Seq Profiling of Estrogen Receptor Alpha Binding Sites Using the Illumina Genome Analyzer. (n.d.). Retrieved January 8, 2026, from [Link]

-

Shang, Y., & Brown, M. (2002). Chromatin immunoprecipitation assay detects ERalpha recruitment to gene specific promoters in uterus. Journal of Biological Chemistry, 277(32), 28927–28932. [Link]

-

Li, J., Xu, B., & Wang, J. (2020). SRC Promotes this compound Resistance in Breast Cancer via Up-Regulating SIRT1. PMC. Retrieved January 8, 2026, from [Link]

-

This compound Administration to Mice. (2025, August 10). ResearchGate. Retrieved January 8, 2026, from [Link]

-

This compound pharmacodynamics pathwayRat Genome Database. (n.d.). Medical College of Wisconsin. Retrieved January 8, 2026, from [Link]

-

The molecular basis of this compound induction of mouse uterine epithelial cell proliferation. (n.d.). Retrieved January 8, 2026, from [Link]

-